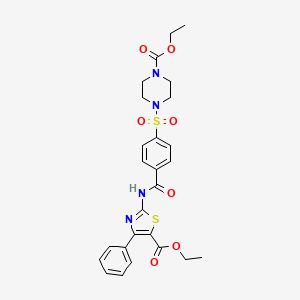

ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

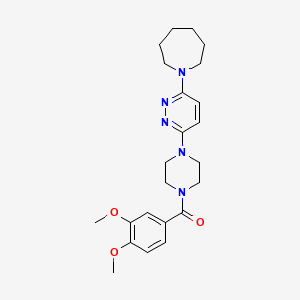

This compound is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of the benzylamino group suggests that this compound may have some biological activity, as benzylamine is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .

Aplicaciones Científicas De Investigación

Synthesis and Liquid Crystal Display Applications

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized through cyclization processes similar in nature to the compound , have shown potential for use as fluorescent dyes in liquid crystal displays (LCDs). The orientation parameter of these dyes within nematic liquid crystal suggests a high potential for application in LCD technology, pointing to the broader family of ethyl quinoline carboxylates as valuable for electronic display innovations (Bojinov & Grabchev, 2003).

Antimicrobial and Antituberculosis Agents

New derivatives, such as quinoxaline-2-carboxylate 1,4-dioxide derivatives, have been synthesized and evaluated for their in vitro antituberculosis activity. This research indicates that the structure-activity relationship, particularly the substituents on the quinoxaline nucleus and in the carboxylate group, significantly affects antimicrobial efficacy. Some compounds within this class have shown promising results against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential of ethyl quinoline carboxylates in developing new antimicrobial agents (Jaso et al., 2005).

Organic–Inorganic Photodiode Fabrication

Ethyl quinoline carboxylates and derivatives have been explored for their photovoltaic properties and potential applications in fabricating organic–inorganic photodiodes. By studying the electrical properties of heterojunction diodes with these compounds, researchers have found that they exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests that ethyl quinoline carboxylates could play a role in the development of photodiode technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antitumor and Monoamine Oxidase Inhibitory Activities

Research into the biological activity of ethyl quinoline carboxylates has also uncovered their potential in medical applications beyond antimicrobial treatments. For instance, certain synthesized compounds have shown both antitumor and anti-monoamine oxidase activities, indicating the potential for these molecules to contribute to cancer therapy and the treatment of disorders related to neurotransmitter metabolism (Markosyan et al., 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate involves the reaction of 8-chloro-2-oxo-1H-quinoline-3-carboxylic acid with benzylamine, followed by esterification with ethanol and subsequent purification.", "Starting Materials": [ "8-chloro-2-oxo-1H-quinoline-3-carboxylic acid", "benzylamine", "ethanol" ], "Reaction": [ "Step 1: Dissolve 8-chloro-2-oxo-1H-quinoline-3-carboxylic acid in a suitable solvent such as dichloromethane.", "Step 2: Add benzylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a suitable base such as sodium bicarbonate to the reaction mixture to neutralize the acid.", "Step 4: Add ethanol to the reaction mixture and stir at room temperature for several hours to form the ester.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |

Número CAS |

1251562-19-2 |

Fórmula molecular |

C19H17ClN2O3 |

Peso molecular |

356.81 |

Nombre IUPAC |

ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-17(21-11-12-7-4-3-5-8-12)13-9-6-10-14(20)16(13)22-18(15)23/h3-10H,2,11H2,1H3,(H2,21,22,23) |

Clave InChI |

CVRBNGKFGHUREB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide](/img/structure/B2424103.png)

![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)

![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)

![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)

![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)